molecular formula C23H28N2O4 B2565500 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide CAS No. 921834-28-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide

Cat. No.: B2565500
CAS No.: 921834-28-8
M. Wt: 396.487
InChI Key: KTOZIWBZRHXZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)13-25-19-11-10-17(12-20(19)29-15-23(3,4)22(25)27)24-21(26)14-28-18-8-6-5-7-9-18/h5-12,16H,13-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZIWBZRHXZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

The structure features a complex arrangement that includes a benzoxazepine ring and a phenoxyacetamide moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary data suggest that while it exhibits some cytotoxic effects on cancer cell lines, further studies are necessary to establish therapeutic indices and selectivity for cancer versus normal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Phenoxy Acetic Acid : The final step often involves coupling with phenoxy acetic acid derivatives to yield the target compound.

Table of Biological Activities

Activity TypeObservationsReferences
AntimycobacterialModerate activity against Mycobacterium species
CytotoxicityVariable effects on cancer cell lines
AntibacterialPotential for broad-spectrum activity

Notable Case Studies

  • Study on Antimycobacterial Activity : A study evaluated various derivatives of benzoxazepine compounds showing that modifications could enhance their efficacy against resistant strains of Mycobacterium.
  • Cytotoxicity Profiling : In vitro studies indicated that certain structural modifications could improve selectivity towards cancer cells while reducing toxicity to normal cells.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide to improve yield and purity?

Answer:
Synthesis optimization involves:

  • Stepwise reaction control : Use continuous flow reactors to maintain precise temperature and solvent conditions, particularly during oxazepine ring formation and amide coupling .
  • Purification : Employ recrystallization (using ethanol/water mixtures) followed by preparative HPLC with a C18 column and acetonitrile/water gradient to isolate high-purity product (>98%) .
  • Catalyst selection : Optimize base catalysts (e.g., potassium carbonate) for deprotonation steps to minimize side reactions .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify the tetrahydrobenzo[b][1,4]oxazepin core (e.g., δ 4.2–4.5 ppm for oxazepine methylene protons) and phenoxyacetamide substituents .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+^+: 453.22) to rule out impurities .
  • HPLC-DAD : Monitor purity with a reverse-phase column (e.g., 95:5 acetonitrile/water) and UV detection at 254 nm .

Basic: How should researchers design initial biological activity screening for this compound?

Answer:

  • In vitro assays : Prioritize enzyme inhibition (e.g., kinase or HDAC assays) and cytotoxicity screening (e.g., MTT assay against HeLa or MCF-7 cell lines) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC50_{50} values .
  • Solubility optimization : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent interference .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Answer:

  • Functional group variation : Synthesize analogs with modified phenoxy groups (e.g., electron-withdrawing substituents) or isobutyl chain replacements (e.g., cyclopropyl) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like HDACs or kinases .
  • Biological validation : Compare IC50_{50} values across analogs to identify critical structural motifs .

Advanced: What methodologies are recommended to investigate the compound’s mechanism of action in cancer cell lines?

Answer:

  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .
  • Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .
  • Western blotting : Validate protein targets (e.g., PARP cleavage for apoptosis, p53 activation) .

Advanced: How can researchers develop stability-indicating analytical methods for this compound under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light, then quantify degradation products via UPLC-QTOF .
  • Method validation : Establish specificity, linearity (1–100 µg/mL), and precision (RSD <2%) per ICH guidelines .
  • Storage recommendations : Store lyophilized powder at -20°C in amber vials to prevent hydrolysis and photodegradation .

Advanced: How should contradictions in biological data (e.g., inconsistent IC50_{50}50​ values across studies) be addressed?

Answer:

  • Standardize protocols : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum-free conditions during assays .
  • Batch analysis : Compare compound purity (via HPLC) across studies; impurities >2% may skew results .
  • Meta-analysis : Aggregate data from multiple labs using statistical tools (e.g., ANOVA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.